
Phenyl dimethylcarbamate
Overview
Description
Phenyl dimethylcarbamate is an organic compound with the molecular formula C9H11NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl dimethylcarbamate can be synthesized through the reaction of phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Industrial Production Methods: In industrial settings, the synthesis of phenyl N,N-dimethylcarbamate often involves the use of dimethyl carbonate as a safer and more environmentally friendly carbamoylating agent. The reaction is catalyzed by iron-chrome catalysts such as TZC-3/1, which promotes the formation of the carbamate ester at elevated temperatures around 150°C .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of phenyl dimethylcarbamate occurs under acidic or basic conditions, yielding phenol derivatives and dimethylamine.
Key Findings:
-
Enzymatic Hydrolysis :
Liver microsomes metabolize this compound via carboxylesterase-mediated cleavage, forming phenolic intermediates[^4].
Substitution Reactions
The carbamate group participates in nucleophilic substitution, enabling synthetic diversification.
Aromatic Electrophilic Substitution
This compound undergoes regioselective meta-arylation under palladium catalysis:
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
Pd(OAc)₂, TfOH, TFEA/DCE (rt) | 3-Arylated this compound | 64% | |
Cu@Sal-Cs catalyst, TBHP, MW (80°C) | 2-Formylthis compound | 94% |
Nucleophilic Substitution
Reacts with amines (e.g., methylamine) in THF at 60°C to form substituted ureas[^6].
Oxidation
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylamine derivative[^6].
Cross-Coupling Reactions
This compound serves as a directing group in transition-metal-catalyzed couplings:
Reaction Type | Catalyst System | Product Class | Yield Range | Source |
---|---|---|---|---|
C–H Arylation | Pd(OAc)₂/γ-Al₂O₃ | Biaryl carbamates | 59–72% | |
Oxidative Coupling | Cu@Sal-Cs, TBHP, MW | 2-Carbonyl-substituted aryl | 69–94% |
Biological Interactions
-
Cholinesterase Inhibition :
Carbamate derivatives exhibit selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.12–0.38 μM)[^7]. -
Metal Coordination :
Forms stable complexes with Fe³⁺ ions, enhancing bioavailability in physiological systems[^7].
Scientific Research Applications
Phenyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an acetylcholinesterase inhibitor.
Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.
Mechanism of Action
Phenyl dimethylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides .
Comparison with Similar Compounds
- Phenyl N-methylcarbamate
- Phenyl N-ethylcarbamate
- Phenyl N,N-diethylcarbamate
Comparison: Phenyl dimethylcarbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Compared to phenyl N-methylcarbamate and phenyl N-ethylcarbamate, the N,N-dimethyl derivative exhibits higher stability and potency as an acetylcholinesterase inhibitor. This makes it more effective in applications requiring prolonged enzyme inhibition .
Biological Activity
Phenyl dimethylcarbamate, also known as 3-(Dimethylamino)this compound, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its mechanisms of action, pharmacological implications, and relevant research findings.
This compound functions primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, a crucial neurotransmitter involved in muscle movement and cognitive functions. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The compound's ability to compete with acetylcholine for binding sites on AChE is central to its biological effects.
Biological Activity and Therapeutic Applications
The compound has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that its inhibition of AChE can lead to improved cognitive function in affected individuals. Furthermore, preliminary studies suggest possible neuroprotective effects , although more extensive research is required to fully understand its pharmacological profile .
Comparative Analysis with Other Cholinesterase Inhibitors
To illustrate the unique properties of this compound, a comparison with other known AChE inhibitors is presented below:
Compound Name | Structural Similarity | Primary Use | Mechanism of Action |
---|---|---|---|
Rivastigmine | High | Alzheimer's treatment | Acetylcholinesterase inhibition |
Galantamine | Moderate | Alzheimer's treatment | AChE inhibition + Nicotinic modulation |
Donepezil | Low | Alzheimer's treatment | Selective AChE inhibition |
This compound | Unique | Potential neuroprotective agent | AChE inhibition |
Case Studies and Research Findings
- Inhibition Potency : A study evaluating various carbamates found that this compound exhibited significant inhibition of both human butyrylcholinesterase (BChE) and AChE with IC50 values comparable to established drugs like rivastigmine .
- Metabolic Studies : Research using in situ perfused rat liver models indicated that the primary metabolic fate of this compound involves oxidation reactions, leading to hydroxylated and N-demethylated metabolites. The elimination half-life was recorded at approximately 112 minutes under normal conditions, which decreased significantly upon phenobarbital pretreatment .
- Cytotoxicity and Safety Profiles : Investigations into the cytotoxic effects of this compound on various cell lines revealed moderate toxicity levels, suggesting a need for careful dosage considerations in therapeutic applications .
Q & A
Q. Basic: What synthetic methodologies are recommended for phenyl dimethylcarbamate, and how can reaction conditions be optimized?
This compound can be synthesized via carbamate-mediated amidation reactions. A catalytic approach using non-activated carboxylic acids and carbamates as amine sources has been reported, achieving high yields under mild conditions (e.g., 80°C, 24 hours) . Key variables affecting yield include solvent choice (e.g., DMF or ionic liquids), catalyst loading (e.g., 5 mol% HATU), and stoichiometric ratios of reactants. For optimization, employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and reaction time. Validation via HPLC or LC-MS is critical to confirm product formation .
Q. Basic: Which analytical techniques are most effective for assessing purity and structural integrity?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, especially when detecting impurities such as 3-[(1RS)-1-(dimethylamino)ethyl]this compound hydrochloride (a common byproduct) .
- Spectroscopy : H/C NMR confirms structural integrity, with characteristic peaks for the carbamate carbonyl (δ ~155 ppm in C) and aromatic protons (δ ~7.2–7.5 ppm in H). Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H] for CHNO) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., ~91°C for analogous carbamates) to detect polymorphic impurities .
Q. Basic: What safety protocols are essential for handling this compound in laboratories?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods or respirators (NIOSH-approved for organic vapors) .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. In case of inhalation, move to fresh air and monitor for respiratory distress .
- Storage : Store at -20°C in airtight containers to prevent hydrolysis. Stability studies indicate ≥5-year shelf life under inert atmospheres .
Q. Advanced: How can discrepancies in catalytic activity data be resolved during amidation reactions?
Discrepancies often arise from solvent polarity, trace moisture, or catalyst deactivation. To address this:
- Conduct kinetic studies under controlled humidity (e.g., using molecular sieves).
- Characterize catalyst stability via TGA or in-situ IR spectroscopy.
- Compare results with standardized protocols (e.g., Tetrahedron Lett. 39 (1998) 3259–3262), ensuring reagent dryness and inert gas purging .
Q. Advanced: What computational strategies predict the reactivity and stability of this compound?
- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbamate carbonyl (C=O) is a reactive hotspot .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. acetonitrile) to assess hydrolysis rates.
- QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to stability using datasets from analogs like pirimicarb .
Q. Advanced: How do structural modifications influence biological activity, such as acetylcholinesterase inhibition?
- Core Modifications : Introducing electron-donating groups (e.g., -OCH) at the meta-position enhances acetylcholinesterase binding affinity, as seen in neostigmine analogs (IC ~0.5 µM) .
- Carbamate Linker Variation : Replacing dimethylcarbamate with ethyl or benzyl groups alters hydrolysis rates, impacting duration of action. Evaluate via in vitro enzyme assays (e.g., Ellman’s method) .
Q. Advanced: What strategies identify degradation products under accelerated stability testing?
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions. Monitor via LC-MS/MS to detect hydrolysis products (e.g., dimethylamine and phenyl alcohol derivatives) .
- Isotopic Labeling : Use C-labeled carbamates to track degradation pathways via isotope pattern analysis.
- Stability-Indicating Methods : Develop gradient HPLC protocols with mass-compatible buffers (e.g., 0.1% formic acid) to separate degradants .
Q. Advanced: How can researchers address low reproducibility in spectroscopic characterization?
- Standardized Sample Prep : Dissolve in deuterated solvents (e.g., CDCl) at fixed concentrations (e.g., 10 mM) to minimize solvent shift variability.
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Collaborative Studies : Share raw spectral data (e.g., via repositories like Zenodo) to benchmark against published spectra .
Q. Advanced: What mechanistic insights explain this compound’s role in pesticide formulations?
This compound derivatives (e.g., pirimicarb) inhibit acetylcholinesterase in insects via carbamylation of the active-site serine. Key factors include:
- Lipophilicity : LogP values >2 enhance cuticular penetration.
- Metabolic Stability : Resistance arises from esterase-mediated hydrolysis; co-formulation with synergists (e.g., piperonyl butoxide) mitigates this .
Q. Advanced: How do regulatory constraints impact this compound research?
- Controlled Substance Analogues : Derivatives with opioid-like structures (e.g., fentanyl methyl carbamate) may fall under Schedule I regulations. Obtain DEA licenses for synthesis/storage .
- Carcinogenicity Screening : Follow ICH guidelines (e.g., S1B) for in vitro assays (Ames test) and in vivo rodent studies if structural alerts (e.g., dimethylcarbamyl chloride analogs) are present .
Properties
IUPAC Name |
phenyl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOHNZJKOAODMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219981 | |
Record name | Phenyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-90-0 | |
Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl N,N-dimethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl dimethylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenyl dimethylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
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Record name | Phenyl N,N-dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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